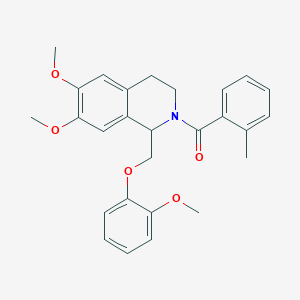![molecular formula C26H22N4O5S B11223951 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate](/img/structure/B11223951.png)
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE is a complex organic compound that features a benzisothiazole and quinazoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the benzisothiazole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production quality.
化学反应分析
Types of Reactions
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE involves its interaction with specific molecular targets and pathways. The benzisothiazole and quinazoline moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- **2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE
- **2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE
Uniqueness
The uniqueness of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE lies in its specific combination of benzisothiazole and quinazoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C26H22N4O5S |
|---|---|
分子量 |
502.5 g/mol |
IUPAC 名称 |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 2-(4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C26H22N4O5S/c1-18-7-6-8-19(15-18)30(25-21-10-3-5-12-23(21)36(33,34)28-25)13-14-35-24(31)16-29-17-27-22-11-4-2-9-20(22)26(29)32/h2-12,15,17H,13-14,16H2,1H3 |
InChI 键 |
NZQQQCSGWZVESA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NS(=O)(=O)C5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11223894.png)

![2-Cyclopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11223909.png)
![2-chloro-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11223914.png)

![2-(4-Chlorophenyl)-4-[3-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B11223923.png)
![N-(2-ethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11223929.png)
![6-Ethyl-N-[2-(isopropylcarbamoyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11223934.png)
![7-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11223938.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11223945.png)

![N-(3-methoxypropyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11223957.png)
![Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11223964.png)
